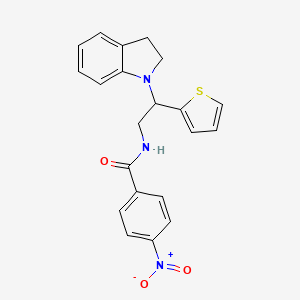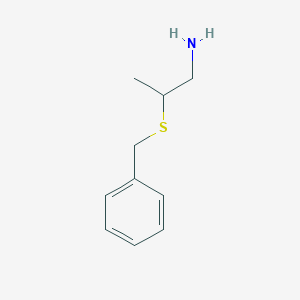![molecular formula C11H8F3NO B2940149 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-58-4](/img/structure/B2940149.png)
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole
Übersicht
Beschreibung
The compound “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” were not found, pyrroles can generally be synthesized using the Paal-Knorr Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The trifluoromethoxy group is known to enhance biological activity in various compounds. It’s plausible that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could be investigated for potential pharmaceutical applications, such as anti-proliferative or anti-cancer agents, due to the presence of this group .
Synthetic Intermediate
Compounds with the trifluoromethoxy phenyl group often serve as intermediates in chemical synthesis, particularly in medicinal chemistry. This suggests that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might be used in the synthesis of more complex molecules for drug development .
Electrochromic Materials
The related compound polydithienylpyrroles with a trifluoromethoxy phenyl group has been used in electrochromic materials. Therefore, “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could potentially be applied in the development of electrochromic devices and coatings .
Anesthetic Agents
Trifluoromethyl ethers, which share a similar trifluoromethoxy group, are components of anesthetic agents like Sevoflurane®. This implies that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might have applications in anesthesiology research .
Antimicrobial Agents
Given that biguanide derivatives with a trifluoromethoxy phenyl group have been studied for their antimicrobial properties, it’s conceivable that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could also be explored for use as an antimicrobial agent .
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of polydithienylpyrroles . These polymers have been studied for their electrochromic behaviors .
Mode of Action
It’s known that the introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels of these polymers .
Biochemical Pathways
The compound’s role in the synthesis of polydithienylpyrroles suggests it may influence the pathways related to electrochromic behaviors .
Result of Action
It’s known that polydithienylpyrroles synthesized using this compound can display various colors from reduced to oxidized states .
Action Environment
The electrochromic behaviors of the resulting polymers suggest that factors such as applied potential could influence the compound’s action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWSGFNZMAYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)



![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)
![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)
![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)
![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)
![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)

